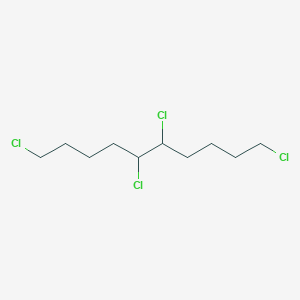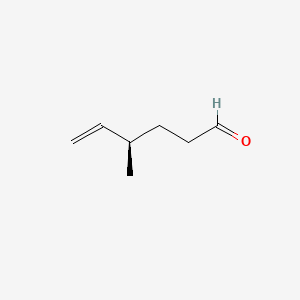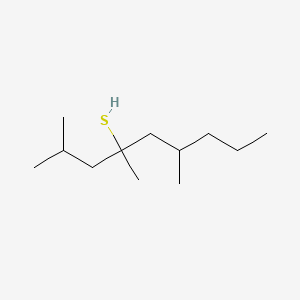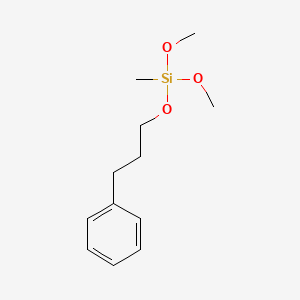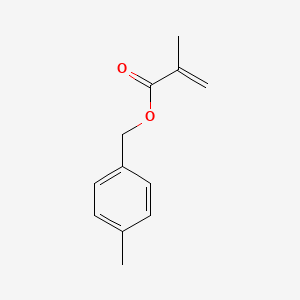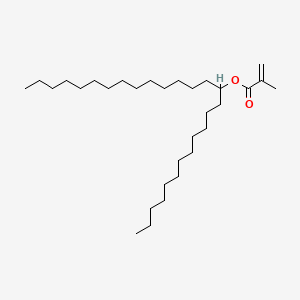
Dodecylpentadecyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecylpentadecyl methacrylate is a compound that belongs to the family of methacrylate esters. It is a colorless liquid that is less dense than water and insoluble in water . This compound is a mixture of esters of methacrylic acid, specifically dodecyl methacrylate and pentadecyl methacrylate . Methacrylate esters are widely used in various industrial applications due to their ability to polymerize and form durable, flexible materials.
Méthodes De Préparation
The synthesis of dodecylpentadecyl methacrylate typically involves the esterification of methacrylic acid with dodecyl and pentadecyl alcohols. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After the reaction is complete, the product is purified by distillation to remove any unreacted starting materials and by-products .
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of phase transfer catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Applications De Recherche Scientifique
Dodecylpentadecyl methacrylate has a wide range of applications in scientific research and industry:
Biomedical Applications: Methacrylate polymers are used in medical devices, drug delivery systems, and tissue engineering due to their biocompatibility and tunable properties.
Coatings and Adhesives: The compound is used in the formulation of coatings and adhesives that require strong adhesion, flexibility, and resistance to chemicals and weathering.
Environmental Remediation: Methacrylate-based materials are employed in environmental applications such as water purification and soil stabilization.
Mécanisme D'action
The mechanism of action of dodecylpentadecyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group contains a double bond that can be activated by initiators to form free radicals. These free radicals propagate the polymerization process, leading to the formation of long polymer chains . The resulting polymers can interact with various molecular targets and pathways, depending on their specific applications.
Comparaison Avec Des Composés Similaires
Dodecylpentadecyl methacrylate can be compared with other methacrylate esters such as:
n-Dodecyl methacrylate: Similar in structure but contains only the dodecyl ester of methacrylic acid.
Lauryl methacrylate: Another methacrylate ester with a similar structure but different chain length.
The uniqueness of this compound lies in its combination of dodecyl and pentadecyl esters, which can impart unique properties to the resulting polymers, such as enhanced flexibility and hydrophobicity .
Propriétés
Numéro CAS |
94248-42-7 |
|---|---|
Formule moléculaire |
C31H60O2 |
Poids moléculaire |
464.8 g/mol |
Nom IUPAC |
heptacosan-13-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C31H60O2/c1-5-7-9-11-13-15-17-18-20-22-24-26-28-30(33-31(32)29(3)4)27-25-23-21-19-16-14-12-10-8-6-2/h30H,3,5-28H2,1-2,4H3 |
Clé InChI |
JEBMFONDEFPKAD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CCCCCCCCCCCC)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




